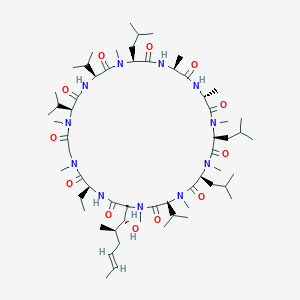
N-Methyl-valyl-4-cyclosporin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-valyl-4-cyclosporin A (also known as MeVal-CsA) is a derivative of cyclosporin A, a cyclic undecapeptide that has been used as an immunosuppressant drug for over 30 years. MeVal-CsA has been synthesized by modifying the amino acid sequence of cyclosporin A, and it has been shown to have potent immunosuppressive properties.
Wirkmechanismus
The mechanism of action of MeVal-CsA is similar to that of cyclosporin A. It binds to cyclophilin, a cytosolic protein that is involved in the regulation of T-cell activation, and forms a complex that inhibits the activity of calcineurin, a phosphatase that is required for the activation of T-cells. This leads to the inhibition of cytokine production and T-cell activation.
Biochemische Und Physiologische Effekte
MeVal-CsA has been shown to have potent immunosuppressive properties, similar to cyclosporin A. It has been shown to inhibit the proliferation of T-cells and the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. MeVal-CsA has also been shown to inhibit the activation of B-cells and the production of antibodies. In addition, MeVal-CsA has been shown to have anti-inflammatory properties, as it inhibits the production of prostaglandins and leukotrienes.
Vorteile Und Einschränkungen Für Laborexperimente
MeVal-CsA has several advantages for lab experiments, including its potency and selectivity for T-cells. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential for off-target effects and toxicity should be carefully considered when using MeVal-CsA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of MeVal-CsA. One area of research is the development of new derivatives of cyclosporin A with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the potential use of MeVal-CsA in the treatment of autoimmune diseases, cancer, and other diseases. Finally, the development of new methods for the synthesis of MeVal-CsA and other cyclosporin A derivatives may lead to improved availability and lower costs.
Synthesemethoden
The synthesis of MeVal-CsA involves the modification of the amino acid sequence of cyclosporin A by introducing a methyl group on the valine residue at position 3. This modification is achieved by using a combination of chemical and enzymatic methods. The first step involves the protection of the amino groups of cyclosporin A, followed by the selective deprotection of the valine residue at position 3. The resulting amino group is then methylated using a methylating agent, and the final product is obtained by removing the protecting groups.
Wissenschaftliche Forschungsanwendungen
MeVal-CsA has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, organ transplantation, and graft-versus-host disease. It has been shown to inhibit the activation of T-cells and the production of cytokines, which are key players in the immune response. MeVal-CsA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
159605-70-6 |
|---|---|
Produktname |
N-Methyl-valyl-4-cyclosporin A |
Molekularformel |
C61H109N11O12 |
Molekulargewicht |
1188.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1 |
InChI-Schlüssel |
UUDGYAWEAWOYIK-UJUZIFHISA-N |
Isomerische SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Kanonische SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Synonyme |
N-methyl-Val-4-CsA N-methyl-valyl-4-cyclosporin A SDZ 220-384 SDZ-220-384 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



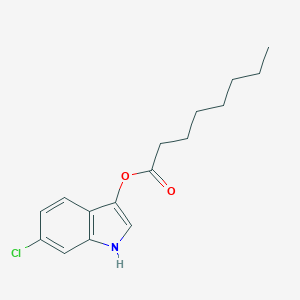
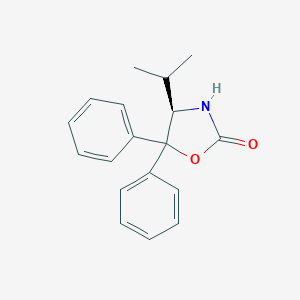
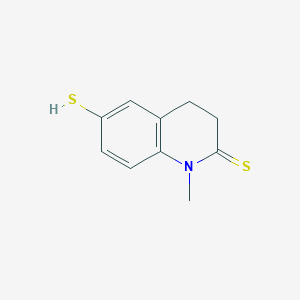
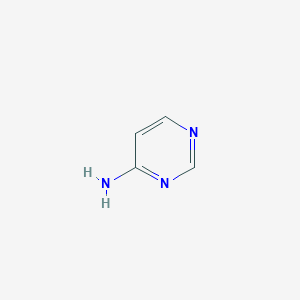
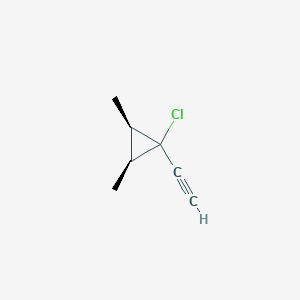
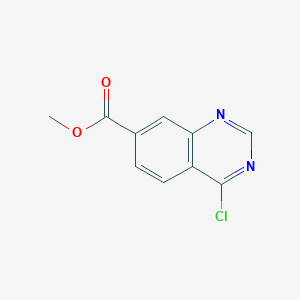
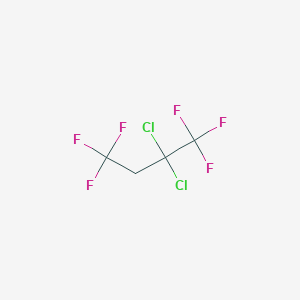
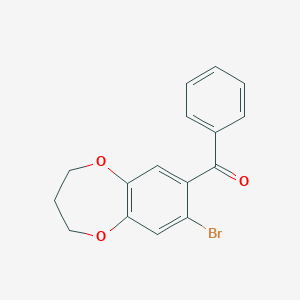
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
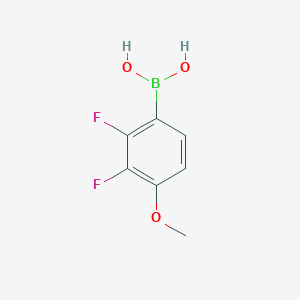
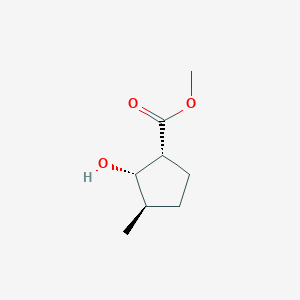
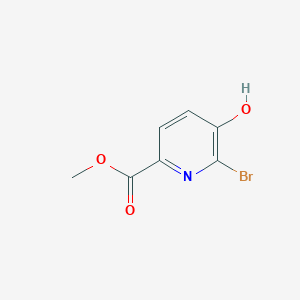
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)